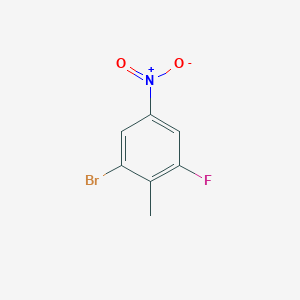

2-Bromo-6-fluoro-4-nitrotoluene

Description

BenchChem offers high-quality 2-Bromo-6-fluoro-4-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-4-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYQLDIZKUNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207110-34-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of "2-Bromo-6-fluoro-4-nitrotoluene"

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-fluoro-4-nitrotoluene and Its Isomers

Introduction

Substituted nitrotoluenes are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and dyes. Among these, halogenated nitrotoluenes are of particular interest due to the diverse reactivity imparted by the various functional groups on the aromatic ring. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of bromo-fluoro-nitrotoluene isomers, with a primary focus on 2-Bromo-4-fluoro-6-nitrotoluene (CAS No. 502496-33-5) due to the greater availability of detailed experimental data for this isomer. While the initial query specified "2-Bromo-6-fluoro-4-nitrotoluene," it is crucial for researchers to be aware of the distinct properties and synthesis routes of its isomers, as the substitution pattern on the benzene ring significantly influences the molecule's reactivity and physicochemical characteristics. This document aims to serve as a practical resource for scientists and professionals in drug development by elucidating the key attributes of this important synthetic intermediate.

Chemical Identity and Structure

The nomenclature of substituted toluenes can lead to ambiguity. It is essential to define the precise structure corresponding to the name and CAS number.

-

2-Bromo-4-fluoro-6-nitrotoluene:

-

2-Bromo-6-fluoro-4-nitrotoluene:

Physicochemical Properties

The physical properties of these isomers are critical for their handling, purification, and use in subsequent reactions. The available data, primarily for 2-Bromo-4-fluoro-6-nitrotoluene, are summarized below.

| Property | Value | Source(s) |

| Appearance | Faint lime fused chunks or crystalline powder | [1] |

| Melting Point | 54-56 °C | [5] |

| Boiling Point | 259.4±35.0 °C (Predicted) | [1] |

| Density | 1.696±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like ether and chloroform; almost insoluble in water. | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |

Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene

The synthesis of 2-Bromo-4-fluoro-6-nitrotoluene is typically achieved through the electrophilic bromination of a substituted toluene precursor. The choice of reagents and reaction conditions is crucial for achieving high regioselectivity and yield.

Experimental Protocol: Bromination of 4-Fluoro-2-nitrotoluene

This protocol describes the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene from 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent in a strong acidic medium.

Rationale: The combination of trifluoroacetic acid and sulfuric acid serves as a powerful activating medium for the electrophilic bromination. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile. The methyl group is ortho, para-directing, while the nitro group is a meta-director. The fluorine atom is also ortho, para-directing but deactivating. The position ortho to the methyl group and meta to the nitro group is sterically accessible and electronically favored for bromination.

Step-by-Step Methodology: [3][6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).

-

Acid Addition: Slowly add concentrated sulfuric acid (12.5 mL) to the solution while stirring. The addition should be done cautiously to control the exothermic reaction.

-

Brominating Agent Addition: Add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

-

Quenching: After the reaction is complete, slowly pour the mixture into ice water and continue stirring for 15 minutes to precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: The resulting residue can be purified by flash chromatography to yield pure 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (2-Bromo-4-fluoro-6-nitrotoluene).

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Bromo-4-fluoro-6-nitrotoluene.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Bromo-4-fluoro-6-nitrotoluene is governed by its three distinct functional groups on the toluene ring. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceutical ingredients. The bromine and fluorine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable intermediate.

As a key application, 2-Bromo-4-fluoro-6-nitrotoluene serves as a pharmaceutical intermediate in the synthesis of Remibrutinib.[1] Remibrutinib is an investigational drug for the treatment of chronic urticaria.[1] The predictable reactivity of this intermediate is crucial for the development of new drug candidates.[7] Furthermore, its structural motifs are found in compounds used in the agrochemical industry for creating effective crop protection agents.[7]

Analytical Characterization

The identity and purity of 2-Bromo-4-fluoro-6-nitrotoluene are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by analyzing the chemical shifts and coupling constants of the protons. For the product of the described synthesis, the ¹H NMR spectrum (400 MHz, DMSO-d6) shows signals at δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), and 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[1][3]

-

Gas Chromatography (GC): GC is often used to determine the purity of the compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the substance.

Safety and Handling

Substituted nitrotoluenes require careful handling due to their potential toxicity. For isomers like 2-Bromo-6-fluoro-4-nitrotoluene, the following GHS hazard classifications have been reported:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA approved respirator.[8]

-

General Hygiene: Avoid ingestion and inhalation.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Conclusion

2-Bromo-6-fluoro-4-nitrotoluene and its isomers are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding their distinct physical and chemical properties, as well as reliable synthetic protocols, is paramount for their effective and safe utilization. This guide provides a foundational understanding of these aspects, with a detailed focus on 2-Bromo-4-fluoro-6-nitrotoluene, to aid researchers and drug development professionals in their work with this class of compounds.

References

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Retrieved from [Link]

-

ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-2-Fluoro-6-Nitrotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

Sources

- 1. 2-BROMO-4-FLUORO-6-NITROTOLUENE | 502496-33-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile of 2-Bromo-6-fluoro-4-nitrotoluene

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-fluoro-4-nitrotoluene (CAS: 207110-34-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, deduce its expected solubility based on structural analysis, and provide a robust, field-proven protocol for empirical determination. The causality behind experimental design and the importance of self-validating systems are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

2-Bromo-6-fluoro-4-nitrotoluene is a substituted aromatic compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its solubility is a critical first step in reaction design, purification, formulation, and bioavailability studies. A compound's ability to dissolve in a given solvent dictates the choice of reaction media, extraction procedures, and crystallization techniques.

The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool.[1] To apply this, we must first understand the physicochemical nature of 2-Bromo-6-fluoro-4-nitrotoluene.

Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-4-nitrotoluene

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-fluoro-2-methyl-5-nitrobenzene | PubChem[2] |

| CAS Number | 207110-34-7 | PubChem[2] |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |

| Molecular Weight | 234.02 g/mol | PubChem[2] |

| Predicted XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

The predicted XLogP3 value of 2.9 indicates a significant degree of lipophilicity, suggesting that the compound will favor non-polar or moderately polar organic solvents over water.[2]

Structural Analysis and Theoretical Solubility

The molecular structure of 2-Bromo-6-fluoro-4-nitrotoluene is the primary determinant of its solubility. The molecule is built on a non-polar toluene backbone, which is heavily substituted with electronegative groups.

Caption: Molecular structure and functional group analysis.

-

Aromatic Core & Methyl Group: The benzene ring and the methyl group form a non-polar, hydrophobic foundation.

-

Halogen Substituents (Br, F): Both bromine and fluorine are electronegative, but their primary contribution to solubility in this context is increasing lipophilicity and molecular weight, which tends to decrease solubility in water.

-

Nitro Group (-NO₂): This is the most polar part of the molecule. The nitro group can act as a hydrogen bond acceptor, which might confer slight solubility in polar protic solvents.[2] However, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.

-

Lack of Hydrogen Bond Donors: The absence of -OH or -NH groups means the molecule cannot self-associate via hydrogen bonding or act as a hydrogen bond donor to solvents, severely limiting its solubility in polar protic solvents like water.[2]

Literature-Derived Qualitative Solubility

Table 2: Qualitative Solubility of Related Nitrotoluene Isomers

| Compound | Solvent | Solubility | Source |

| 2-Bromo-4-fluoro-6-nitrotoluene | Water | Almost insoluble | ChemBK[3] |

| Ether | Soluble | ChemBK[3] | |

| Chloroform | Soluble | ChemBK[3] | |

| 4-Bromo-2-fluoro-6-nitrotoluene | Water | Hardly soluble | ChemBK[4] |

| Chloroform | Soluble | ChemBK[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemBK[4] | |

| 4-Bromo-2-nitrotoluene | Water | Insoluble | Sigma-Aldrich |

This consistent data across related isomers strongly supports the theoretical prediction that 2-Bromo-6-fluoro-4-nitrotoluene is insoluble in water but soluble in common organic solvents ranging from moderately polar (ether) to polar aprotic (DMSO).

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To move beyond qualitative estimates, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system by incorporating a precise analytical finish with a multi-point calibration.

4.1. Core Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

4.2. Materials and Reagents

-

2-Bromo-6-fluoro-4-nitrotoluene (solid)

-

Selected solvents (e.g., Water, Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative NMR (qNMR) spectrometer.

4.3. Safety Precautions

-

Hazard Profile: 2-Bromo-6-fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): All work should be performed in a fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

4.4. Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

4.5. Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Bromo-6-fluoro-4-nitrotoluene to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure solid material remains visible after equilibration.

-

Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time (24 to 48 hours) to ensure equilibrium is achieved. Preliminary experiments can validate the minimum time required.

-

Sampling: Remove vials from the shaker and let them stand undisturbed for at least 1 hour to allow solid particles to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove all undissolved microparticulates.

-

Dilution: Based on the expected solubility, perform an accurate volumetric dilution of the saturated solution to bring its concentration into the linear range of the analytical method.

-

Quantification (HPLC-UV):

-

Calibration: Prepare a series of 5 to 7 standard solutions of 2-Bromo-6-fluoro-4-nitrotoluene of known concentrations in the chosen solvent.

-

Analysis: Inject the standards and the diluted sample onto an appropriate HPLC column (e.g., C18).

-

Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the sample and the regression equation from the curve to determine its concentration. Account for the dilution factor to calculate the final solubility in units like mg/mL or mol/L.

-

Conclusion and Practical Implications

The structural characteristics of 2-Bromo-6-fluoro-4-nitrotoluene , particularly its hydrophobic aromatic core and lack of hydrogen bond donors, define its solubility profile. It is expected to be practically insoluble in aqueous media while demonstrating significant solubility in a wide array of organic solvents. This qualitative assessment, supported by data from related isomers, provides a strong directive for laboratory practice.[3][4] For processes requiring high precision, such as pharmaceutical formulation or kinetic studies, the quantitative shake-flask protocol outlined herein provides a reliable and reproducible method for obtaining exact solubility values. This understanding is paramount for optimizing reaction conditions, developing effective purification strategies, and advancing drug development programs that utilize this versatile chemical intermediate.

References

-

ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene - Introduction. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (2025). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]

-

Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

ChemBK. (2024). 4-Bromo-2-Fluoro-6-Nitrotoluene - Physico-chemical Properties. Available at: [Link]

-

Aaron Chemicals LLC. (n.d.). 2-Bromo-4-fluoro-6-nitrotoluene. Available at: [Link]

Sources

An In-depth Technical Guide on the Role of the Nitro Group in 2-Bromo-6-fluoro-4-nitrotoluene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-nitrotoluene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is significantly influenced by the substituents on the aromatic ring, particularly the nitro group. This guide provides a comprehensive analysis of the electronic and steric effects of the nitro group and how they dictate the molecule's behavior in various chemical transformations. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental protocols and data, to provide a field-proven understanding for professionals in drug development and chemical research.

Introduction: The Strategic Importance of 2-Bromo-6-fluoro-4-nitrotoluene

2-Bromo-6-fluoro-4-nitrotoluene, with the chemical formula C₇H₅BrFNO₂, is a substituted toluene derivative that serves as a versatile building block in organic synthesis.[2] Its utility stems from the presence of multiple functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl group—each offering a potential site for chemical modification. This multifaceted reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and crop protection agents.[1] Understanding the interplay of the electronic effects of these substituents is paramount to predicting and controlling its chemical behavior.

The Dominant Influence: Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence on the aromatic ring of 2-Bromo-6-fluoro-4-nitrotoluene is the primary determinant of the molecule's reactivity.[3] This influence is exerted through two main electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[4] This effect deactivates the ring towards electrophilic attack.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms through resonance.[4][5] This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group.[6] The nitrogen atom in the nitro group carries a formal positive charge, which strongly attracts the electron density from the ring.[5]

The combination of these two effects makes the aromatic ring of 2-Bromo-6-fluoro-4-nitrotoluene significantly electron-deficient. This deactivation has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.

Activating the Ring for Nucleophilic Attack: The Role in SNAr Reactions

While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution, it concurrently activates it for nucleophilic aromatic substitution (SNAr).[7] This is the most significant consequence of the nitro group's presence in this molecule.

The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The presence of a strong electron-withdrawing group, like the nitro group, is crucial for stabilizing the negative charge that develops in this intermediate.[7]

In 2-Bromo-6-fluoro-4-nitrotoluene, the nitro group is positioned para to the bromine atom and ortho to the fluorine atom. This specific arrangement is key to its reactivity in SNAr reactions. When a nucleophile attacks the carbon bearing a halogen, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.

Caption: Generalized SNAr mechanism on 2-Bromo-6-fluoro-4-nitrotoluene.

The stabilization of the Meisenheimer complex by the para-nitro group significantly lowers the activation energy for the reaction, making the substitution of the bromine atom favorable. The fluorine atom, being more electronegative, creates a more polarized C-F bond, making the carbon atom more susceptible to nucleophilic attack.[8] However, the C-Br bond is weaker than the C-F bond, making bromide a better leaving group. The interplay of these factors often leads to selective substitution of the bromine atom.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction using 2-Bromo-6-fluoro-4-nitrotoluene and a primary amine.

Materials:

-

2-Bromo-6-fluoro-4-nitrotoluene

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2-Bromo-6-fluoro-4-nitrotoluene | 234.02[2] | 0.01 | 1.0 |

| Benzylamine | 107.15 | 0.012 | 1.2 |

| Potassium Carbonate | 138.21 | 0.02 | 2.0 |

| Product | Expected Yield | ||

| N-Benzyl-6-fluoro-4-nitro-2-toluidine | 260.25 | >85% |

Directing Effects in Electrophilic Aromatic Substitution

While the primary reactivity of 2-Bromo-6-fluoro-4-nitrotoluene is nucleophilic aromatic substitution, understanding its behavior in electrophilic aromatic substitution (EAS) is also important. The substituents on the ring direct incoming electrophiles to specific positions.

-

Nitro Group (-NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position relative to itself.[3]

-

Bromine (-Br) and Fluorine (-F): Halogens are deactivating yet ortho, para-directing due to a combination of their inductive electron withdrawal and resonance electron donation.[4]

-

Methyl Group (-CH₃): An activating group that is ortho, para-directing.

The overall directing effect is a complex interplay of these individual influences. The strong deactivation by the nitro and halo groups generally makes electrophilic substitution challenging.

Reduction of the Nitro Group: A Gateway to New Functionalities

The nitro group itself is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group (-NH₂). This transformation dramatically alters the electronic properties of the aromatic ring. The resulting amino group is a strong activating, ortho, para-directing group.[3]

This reduction is a powerful synthetic strategy, as it allows for a subsequent change in the reactivity of the aromatic ring, enabling electrophilic substitution reactions that were previously disfavored.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in a derivative of 2-Bromo-6-fluoro-4-nitrotoluene to an amine using iron powder in the presence of an acid.

Materials:

-

Substituted 4-nitro-toluene derivative

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a suspension of the nitro-containing starting material (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the aniline derivative.

Caption: Experimental workflow for the reduction of a nitro group.

Conclusion

The nitro group in 2-Bromo-6-fluoro-4-nitrotoluene is the cornerstone of its chemical reactivity. Its potent electron-withdrawing properties through both inductive and resonance effects render the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction of paramount importance in the synthesis of complex organic molecules. Furthermore, the nitro group itself serves as a versatile functional handle that can be transformed to dramatically alter the electronic nature of the molecule, thereby opening up new avenues for synthetic elaboration. A thorough understanding of the principles outlined in this guide is essential for any researcher or scientist aiming to effectively utilize this valuable chemical intermediate in drug discovery and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, June 8). Reactivity of Alkyl Halides. YouTube. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-6-fluoro-4-nitrotoluene in Azo Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoro-4-nitrotoluene as a key intermediate in the synthesis of azo dyes. This document outlines the strategic importance of this substituted toluene derivative, detailing its conversion into a diazo component and subsequent coupling to form vibrant azo dyes. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Introduction: The Strategic Advantage of Fluorinated Bromo-Aromatic Scaffolds in Dye Chemistry

The incorporation of halogen atoms, particularly fluorine and bromine, into the backbone of dye molecules is a well-established strategy for modulating their physicochemical properties. The presence of a fluorine atom can enhance the dye's thermal stability, lightfastness, and affinity for synthetic fibers. The bromine atom, on the other hand, can influence the chromophore's electronic properties, leading to bathochromic shifts (deepening of color) and can also serve as a handle for further chemical modifications.

2-Bromo-6-fluoro-4-nitrotoluene is a valuable starting material in this context. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring, influencing the regioselectivity of subsequent reactions. More importantly, the nitro group can be readily reduced to a primary amine, which is the essential functional group for diazotization and subsequent azo coupling reactions. This two-step process forms the cornerstone of azo dye synthesis[1].

Overall Synthetic Workflow

The synthesis of an azo dye from 2-Bromo-6-fluoro-4-nitrotoluene is a two-stage process. The first stage involves the reduction of the nitro group to an amine, yielding 2-Bromo-6-fluoro-4-aminotoluene. The second stage encompasses the diazotization of this amine followed by an azo coupling reaction with a suitable coupling partner.

Caption: Overall workflow for the synthesis of an azo dye from 2-Bromo-6-fluoro-4-nitrotoluene.

Part 1: Synthesis of the Diazo Component Precursor: 2-Bromo-6-fluoro-4-aminotoluene

The critical first step is the selective reduction of the nitro group to an amine without affecting the bromo and fluoro substituents. Catalytic hydrogenation is a preferred method for this transformation as it is generally clean and high-yielding. The use of specific catalysts and conditions can minimize the risk of dehalogenation.

Protocol 1: Catalytic Hydrogenation of 2-Bromo-6-fluoro-4-nitrotoluene

This protocol is based on established methods for the hydrogenation of halogenated nitroaromatics[2].

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-6-fluoro-4-nitrotoluene | 207110-34-7 | C₇H₅BrFNO₂ | 234.02 |

| Palladium on Carbon (5% Pd/C) | 7440-05-3 | Pd/C | - |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 |

Equipment:

-

Parr hydrogenator or a similar high-pressure hydrogenation apparatus

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

Procedure:

-

In a suitable glass reaction vessel, dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate). Caution: Pd/C can be pyrophoric when dry. Handle in a well-ventilated area and avoid ignition sources.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-6-fluoro-4-aminotoluene.

-

The product can be purified further by recrystallization or column chromatography if necessary.

Part 2: Synthesis of a Representative Azo Dye

With the amine precursor in hand, the next step is the formation of the azo dye through diazotization and coupling. Here, we present a protocol for the synthesis of an azo dye using N,N-dimethylaniline as the coupling partner, which is a common choice in dye synthesis.

Protocol 2: Diazotization of 2-Bromo-6-fluoro-4-aminotoluene and Coupling with N,N-dimethylaniline

This protocol is adapted from standard procedures for azo dye synthesis[3][4].

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-6-fluoro-4-aminotoluene | - | C₇H₆BrFN | 204.03 |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 |

| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 |

| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ice | - | H₂O | 18.02 |

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

A. Diazotization:

-

In a beaker, suspend 2-Bromo-6-fluoro-4-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt[1].

-

In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a small amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension. The addition should be done below the surface of the liquid to ensure efficient reaction.

-

Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

B. Azo Coupling:

-

In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a solution of hydrochloric acid (1.0 eq) and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of N,N-dimethylaniline with constant stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

To facilitate the coupling reaction, slowly add a saturated solution of sodium acetate to raise the pH of the reaction mixture to 4-5.

-

Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

Caption: Simplified mechanism of diazotization and azo coupling.

Expected Results and Data Presentation

The synthesized azo dye is expected to be a brightly colored solid. The exact color will depend on the electronic properties of the diazo component and the coupling partner. The presence of the electron-withdrawing bromo and fluoro groups on the diazo component is likely to result in a bathochromic shift compared to an unsubstituted analogue.

Table 1: Spectroscopic Properties of a Representative Azo Dye

| Dye Structure | Coupling Partner | Expected Color | Estimated λmax (nm) in Ethanol |

| 4-((2-bromo-6-fluoro-4-methylphenyl)diazenyl)-N,N-dimethylaniline | N,N-dimethylaniline | Red-Orange | 480 - 520 |

Note: The λmax value is an estimation based on similar azo dyes reported in the literature. Actual values should be determined experimentally using a UV-Vis spectrophotometer.

Safety and Handling

-

2-Bromo-6-fluoro-4-nitrotoluene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[5]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Azo Dyes: Many azo dyes are classified as irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents: Concentrated acids, sodium nitrite, and other reagents used in these protocols are corrosive and/or toxic. Please consult the safety data sheet (SDS) for each chemical before use and handle them with appropriate care.

References

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved from [Link]

- Google Patents. (1998). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from a general organic chemistry lab manual.

- Google Patents. (1963). Fluorinated azo dyes.

- Google Patents. (2012). Disperse azo dyes.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline.

- Google Patents. (2015). Azo dyes.

- Google Patents. (1949). Hydrogenation of nitro compounds.

-

ResearchGate. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

Catalysis Science & Technology. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.

- Google Patents. (2020). DISPERSE DYES.

-

ResearchGate. (2023). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. Retrieved from [Link]

-

Taylor & Francis Online. (2002). Azo coupling – Knowledge and References. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Retrieved from [Link]

- Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

ResearchGate. (2015). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. Retrieved from [Link]

- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.

-

Chemistry Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol.

Sources

Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene: An Application Note and Experimental Protocol

This document provides a comprehensive guide for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene, a key intermediate in the preparation of various biologically active compounds and specialized chemical entities.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Bromo-6-fluoro-4-nitrotoluene is a substituted aromatic compound of significant interest due to the unique reactivity conferred by its bromine, fluorine, and nitro functional groups.[3] These features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The strategic placement of these substituents on the toluene ring allows for selective transformations, making it a valuable synthon in multi-step synthetic pathways. This protocol details a reliable method for its preparation, emphasizing safety, efficiency, and reproducibility.

Reaction Principle and Mechanistic Insights

The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene is typically achieved through the electrophilic aromatic substitution of a suitable toluene derivative. The core of this process involves the introduction of a nitro group (-NO2) onto the aromatic ring via nitration, and a bromine atom (-Br) via bromination. The order and regioselectivity of these substitutions are crucial for obtaining the desired isomer.

The presented protocol will focus on a common and effective strategy involving the bromination of a pre-functionalized nitrotoluene derivative. This approach leverages the directing effects of the existing substituents to achieve the desired regiochemistry. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The fluorine atom also influences the regioselectivity of the electrophilic substitution. Careful consideration of these directing effects is paramount in designing the synthetic route.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 4-Fluoro-2-nitrotoluene | Reagent | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |

| Sulfuric acid (H₂SO₄) | ACS | Commercially Available |

| Trifluoroacetic acid (TFA) | Reagent | Commercially Available |

| Ethyl acetate (EtOAc) | ACS | Commercially Available |

| Saturated brine solution | N/A | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Ice | N/A | N/A |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene

This protocol is adapted from established literature procedures.[4][5]

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[4]

-

Place the flask in an ice bath to cool the solution.

Step 2: Addition of Reagents

-

While stirring, slowly add concentrated sulfuric acid (12.5 mL) to the cooled solution.[4] Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Once the addition of sulfuric acid is complete, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) portion-wise to the reaction mixture, ensuring the temperature remains controlled.[4]

Step 3: Reaction Progression

-

After the addition of all reagents, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approximately 200 mL) with continuous stirring for about 15 minutes.[4]

-

Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]

-

Combine the organic layers and wash with saturated brine solution (100 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

Step 5: Purification and Characterization

-

The crude product, obtained as a yellow oil, can be purified by flash column chromatography on silica gel if necessary.[5]

-

Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in DMSO-d6 should show a singlet for the methyl protons around δ 2.41 ppm and signals for the aromatic protons in the range of δ 7.96-8.02 ppm.[1][4]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene.

Safety Precautions

The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Reagents : Both concentrated sulfuric acid and trifluoroacetic acid are highly corrosive and can cause severe burns.[6] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Exothermic Reactions : The addition of sulfuric acid to the reaction mixture is exothermic. It is crucial to perform this addition slowly and with adequate cooling to prevent a runaway reaction.[9]

-

Harmful Compound : The target compound, 2-Bromo-6-fluoro-4-nitrotoluene, is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[10][11] Handle the product with care and avoid generating dust or aerosols.

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Data Summary

| Parameter | Expected Value |

| Starting Material | 4-Fluoro-2-nitrotoluene |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Product | 2-Bromo-6-fluoro-4-nitrotoluene |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [10] |

| Appearance | Yellow oil or crystalline solid[2][4] |

| Yield | High (literature reports up to 100% crude yield)[4] |

| ¹H NMR (DMSO-d6) | δ 2.41 (s, 3H), 7.96 (dd, 1H), 8.02 (dd, 1H)[1][4] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC/HPLC. |

| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |

| Formation of Impurities | Incorrect reaction temperature | Maintain strict temperature control during the addition of reagents. |

| Side reactions | Ensure the purity of starting materials and reagents. | |

| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for flash column chromatography. Consider alternative purification techniques like recrystallization if the product is a solid. |

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The detailed steps and troubleshooting guide aim to facilitate a successful outcome for scientists in both academic and industrial settings.

References

-

Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009, January 2). Retrieved from [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents. (n.d.).

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents. (n.d.).

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved from [Link]

-

Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]

-

Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22). Retrieved from [Link]

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

-

4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem. (n.d.). Retrieved from [Link]

-

2-bromo-4-fluoro-6-nitrotoluene - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

- 1. 2-BROMO-4-FLUORO-6-NITROTOLUENE | 502496-33-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. ehs.com [ehs.com]

- 8. labproinc.com [labproinc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Building Block: Application Notes for 2-Bromo-6-fluoro-4-nitrotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-fluoro-4-nitrotoluene, a trifunctionalized aromatic ring, represents a highly versatile intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nucleophilic displacement-susceptible bromine atom, a fluorine atom that modulates electronic properties, a reducible nitro group, and a methyl group amenable to further functionalization, provides a rich platform for molecular diversification. This document serves as a detailed guide to the applications and synthetic protocols involving this valuable building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-Bromo-6-fluoro-4-nitrotoluene is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | White to brown crystalline solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | ~232 °C (Predicted) | |

| Solubility | Soluble in ether and chloroform; sparingly soluble in water. |

Safety Profile: 2-Bromo-6-fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene

The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene can be achieved through the electrophilic bromination of a suitable precursor. A reliable method is adapted from the synthesis of the structurally similar 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.[2][3]

Caption: Synthetic route to 2-Bromo-6-fluoro-4-nitrotoluene.

Detailed Synthetic Protocol:

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Trifluoroacetic Acid (TFA)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.

-

Carefully add concentrated sulfuric acid to the solution.

-

Add N-bromosuccinimide (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain pure 2-Bromo-6-fluoro-4-nitrotoluene.[2][3]

Core Applications in Organic Synthesis

The strategic positioning of the bromo, fluoro, and nitro groups makes 2-Bromo-6-fluoro-4-nitrotoluene a versatile substrate for a variety of transformations, primarily:

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

-

Nucleophilic Aromatic Substitution (SNAr)

-

Reduction of the Nitro Group

These reactions allow for the introduction of diverse functionalities, paving the way for the synthesis of complex target molecules.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The bromine atom in 2-Bromo-6-fluoro-4-nitrotoluene is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the aromatic ring and a variety of organoboron reagents, providing access to biaryl and substituted aromatic structures.

Caption: General scheme for the Suzuki-Miyaura coupling.

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-6-fluoro-4-nitrotoluene.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Application Note & Protocol: Synthesis of 2-Aryl-6-fluoro-4-nitrotoluene

This protocol is based on established methods for the Suzuki-Miyaura coupling of related bromo-nitroaromatic compounds.[4][5]

Materials:

-

2-Bromo-6-fluoro-4-nitrotoluene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a degassed mixture of toluene and water (4:1), add 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 2-aryl-6-fluoro-4-nitrotoluene.

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

The presence of the electron-withdrawing nitro group para to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: General scheme for the SNAr reaction.

Mechanistic Insight: The Meisenheimer Complex

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

Application Note & Protocol: Synthesis of N-Aryl-6-fluoro-4-nitro-2-toluidine

This protocol is based on general procedures for SNAr reactions on activated aryl halides.

Materials:

-

2-Bromo-6-fluoro-4-nitrotoluene

-

Amine (e.g., piperidine or aniline)

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 eq) and the base (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Nitro Group Reduction: Accessing the Corresponding Aniline

The nitro group of 2-Bromo-6-fluoro-4-nitrotoluene can be readily reduced to an amino group, yielding 2-bromo-6-fluoro-4-methylaniline. This transformation is crucial as it introduces a versatile amino functionality that can be further derivatized, for example, through amide bond formation, diazotization, or reductive amination.

Caption: Reduction of the nitro group to an amine.

Mechanistic Insight: Catalytic Hydrogenation

Catalytic hydrogenation is a common and clean method for nitro group reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the addition of hydrogen.

Application Note & Protocol: Synthesis of 2-Bromo-6-fluoro-4-methylaniline

This protocol is based on standard procedures for the catalytic hydrogenation of nitroarenes.[6]

Materials:

-

2-Bromo-6-fluoro-4-nitrotoluene

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol or Ethyl acetate)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in the chosen solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-6-fluoro-4-methylaniline, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Agrochemicals

The derivatives of 2-Bromo-6-fluoro-4-nitrotoluene are valuable intermediates in the synthesis of a range of bioactive molecules. For instance, substituted anilines and biaryl compounds are common motifs in kinase inhibitors, which are a major class of anti-cancer drugs. The ability to introduce various substituents through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Similarly, in the agrochemical field, these intermediates can be used to synthesize novel herbicides, fungicides, and insecticides.[7]

Conclusion

2-Bromo-6-fluoro-4-nitrotoluene is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols outlined in this document, based on well-established synthetic methodologies, offer a reliable starting point for researchers and scientists in their synthetic endeavors. A comprehensive understanding of its reactivity and careful execution of these protocols will undoubtedly facilitate the development of novel compounds with potential applications in medicine and agriculture.

References

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.

- Černoch, P., Pohl, R., & Hocek, M. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines.

Sources

- 1. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mt.com [mt.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

The Strategic Utility of 2-Bromo-6-fluoro-4-nitrotoluene in the Synthesis of Advanced Kinase Inhibitors

Abstract

In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic selection of starting materials is paramount to the successful and efficient synthesis of complex molecular architectures. This technical guide elucidates the critical role of 2-Bromo-6-fluoro-4-nitrotoluene as a versatile and strategically functionalized building block in the synthesis of a novel class of kinase inhibitors. We will provide a detailed examination of its application in the construction of potent Akt kinase inhibitors, complete with step-by-step protocols, mechanistic insights, and a discussion of the chemical rationale underpinning its utility. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this key intermediate in their synthetic endeavors.

Introduction: The Architectural Advantage of a Polysubstituted Toluene

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. The efficacy of these inhibitors is intrinsically linked to their molecular structure, which dictates their binding affinity and selectivity.

2-Bromo-6-fluoro-4-nitrotoluene emerges as a starting material of significant interest due to its unique arrangement of functional groups. The presence of a bromine atom, a fluorine atom, and a nitro group on the toluene scaffold provides a rich platform for a variety of chemical transformations. Each of these substituents serves a distinct purpose in the synthetic strategy:

-

Bromine: A versatile handle for cross-coupling reactions, allowing for the introduction of complex aryl or heteroaryl moieties. It can also be a key participant in nucleophilic aromatic substitution reactions.

-

Fluorine: Its high electronegativity can modulate the pKa of adjacent groups and influence the conformational preferences of the molecule, often enhancing binding affinity to the target protein.

-

Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. Furthermore, it can be readily reduced to an amine, providing a crucial point for further derivatization, typically through amide bond formation.

-

Methyl Group: Offers a site for potential late-stage functionalization or can contribute to steric interactions within the kinase binding pocket.

This guide will focus on a practical application of 2-Bromo-6-fluoro-4-nitrotoluene in the synthesis of potent Akt kinase inhibitors, as detailed in recent patent literature.

Synthetic Pathway to a Key Benzamide Intermediate

A pivotal step in the synthesis of a new generation of Akt kinase inhibitors involves the construction of a central 4-amino-5-fluoro-2-(arylamino)benzamide core. 2-Bromo-6-fluoro-4-nitrotoluene serves as the foundational starting material for this intricate synthesis. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow from 2-Bromo-6-fluoro-4-nitrotoluene.

Detailed Protocols and Methodologies

The following protocols are adapted from established synthetic procedures and are provided for illustrative purposes. Researchers should always adhere to appropriate laboratory safety practices.

Step 1: Nucleophilic Aromatic Substitution

The initial step leverages the electron-withdrawing nature of the nitro group to facilitate a nucleophilic aromatic substitution of the bromine atom.

Protocol:

-

To a solution of 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in a suitable aprotic polar solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) is added 2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-(2-bromo-6-fluoro-4-nitrophenyl)-2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline.

Causality and Insights: The ortho- and para-positioning of the nitro group relative to the bromine atom strongly activates the aryl halide towards nucleophilic attack. The fluorine atom further enhances this activation. The choice of a high-boiling point aprotic polar solvent is crucial for achieving the necessary reaction temperature and for solvating the ionic intermediates.

Step 2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, which will later serve as an anchor point for building the benzamide moiety.

Protocol:

-

To a solution of N-(2-bromo-6-fluoro-4-nitrophenyl)-2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours.

-

After cooling, the reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-2-fluoro-N1-(2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)benzene-1,4-diamine, which can often be used in the next step without further purification.

Causality and Insights: The use of iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like aryl halides.

Step 3: Introduction of the Carboxylic Acid

The introduction of the carboxylic acid functionality is a critical step in forming the benzamide core. This can be achieved through various methods, including a Grignard reaction followed by quenching with carbon dioxide.

Protocol:

-

The aryl bromide, 4-bromo-2-fluoro-N1-(2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)benzene-1,4-diamine (1.0 eq), is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

-

The solution is cooled to -78 °C, and a strong base such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to perform a halogen-metal exchange.

-

After stirring for a short period at low temperature, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by pouring the mixture over crushed dry ice.

-

The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride.

-